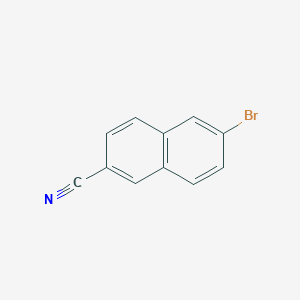

6-Bromonaphthalene-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromonaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIXVAHSLRLVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562724 | |

| Record name | 6-Bromonaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91065-17-7 | |

| Record name | 6-Bromonaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromonaphthalene-2-carbonitrile: A Comprehensive Technical Guide for Advanced Research and Development

This guide provides an in-depth technical overview of 6-Bromonaphthalene-2-carbonitrile, a key intermediate in the synthesis of complex organic molecules. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's chemical properties, synthesis, and reactivity, offering field-proven insights to empower innovation in pharmaceutical and material sciences.

Core Chemical Identity and Physicochemical Landscape

This compound, also known as 2-bromo-6-cyanonaphthalene, is a substituted naphthalene derivative with the molecular formula C₁₁H₆BrN[1]. Its structure, featuring a bromine atom and a nitrile group on the naphthalene scaffold, imparts a unique reactivity profile, making it a valuable building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆BrN | [1] |

| Molecular Weight | 232.08 g/mol | [1] |

| CAS Number | 91065-17-7 | [1] |

| Appearance | Off-white to beige powder | [2] |

| Melting Point | 122-124 °C (for the precursor 6-Bromo-2-naphthol) | [2][3] |

| Solubility | Soluble in many organic solvents |

Strategic Synthesis: The Sandmeyer Reaction Pathway

The most direct and widely recognized method for the synthesis of this compound is through the Sandmeyer reaction[4][5][6][7]. This classical yet powerful transformation allows for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate. The logical precursor for this synthesis is 6-bromo-2-naphthylamine.

Synthesis of the Precursor: 6-Bromo-2-naphthylamine

The synthesis of 6-bromo-2-naphthylamine typically starts from the more readily available 2-naphthol. The process involves a two-step sequence: bromination followed by amination.

Experimental Protocol: Synthesis of 6-Bromo-2-naphthol from 2-Naphthol [8]

-

Bromination: In a well-ventilated fume hood, dissolve 2-naphthol (1 mole) in glacial acetic acid. Slowly add a solution of bromine (2 moles) in acetic acid with gentle shaking. The reaction is exothermic and will evolve hydrogen bromide gas.

-

Reduction: After the addition of bromine is complete, add water and heat the mixture to boiling. Cool the solution to 100°C and add mossy tin in portions. Continue boiling until all the tin has dissolved.

-

Work-up: Cool the reaction mixture and filter to remove tin salts. Pour the filtrate into cold water to precipitate the crude 6-bromo-2-naphthol.

-

Purification: The crude product can be purified by vacuum distillation followed by recrystallization from a mixture of acetic acid and water to yield pure 6-bromo-2-naphthol.

The subsequent conversion of 6-bromo-2-naphthol to 6-bromo-2-naphthylamine can be achieved through methods such as the Bucherer reaction.

The Sandmeyer Reaction: From Amine to Nitrile

The Sandmeyer reaction provides an efficient route to introduce the cyano group onto the naphthalene ring.

Conceptual Experimental Workflow: Sandmeyer Cyanation of 6-Bromo-2-naphthylamine

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Protocol:

-

Diazotization: Suspend 6-bromo-2-naphthylamine in an aqueous solution of hydrochloric acid and cool the mixture to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. The reaction is often accompanied by the evolution of nitrogen gas. Gentle heating may be required to drive the reaction to completion.

-

Work-up and Purification: After the reaction is complete, the crude product is typically isolated by filtration or extraction with an organic solvent. Purification is usually achieved by column chromatography or recrystallization to afford pure this compound.

Spectroscopic Characterization

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is expected to show a complex pattern of aromatic protons on the naphthalene ring system. The chemical shifts and coupling constants will be influenced by the positions of the bromo and cyano substituents.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum should display 11 distinct signals corresponding to the carbon atoms of the naphthalene ring and the nitrile group. The carbon atom attached to the bromine will be deshielded, and the nitrile carbon will appear in the characteristic region for cyano groups.

Expected IR Spectral Features: The IR spectrum should exhibit a strong, sharp absorption band characteristic of the C≡N stretching vibration, typically in the range of 2220-2260 cm⁻¹. Absorptions corresponding to the aromatic C-H and C=C stretching vibrations will also be present.

Reactivity and Synthetic Utility

This compound is a versatile intermediate with two key reactive sites: the bromine atom and the nitrile group. This dual functionality allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Reactions at the Bromine Atom

The bromine atom on the naphthalene ring is susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular scaffolds. For instance, the bromine can be replaced with aryl, heteroaryl, or alkyl groups, providing access to a wide array of substituted naphthalene derivatives.

Transformations of the Nitrile Group

The nitrile group can undergo a variety of chemical transformations, including:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (6-bromonaphthalene-2-carboxylic acid) or amide. 6-Bromonaphthalene-2-carboxylic acid is a known precursor in the synthesis of Adapalene, a third-generation topical retinoid[9].

-

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄).

-

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

Applications in Drug Discovery and Material Science

The unique structural features of this compound make it a valuable building block in the development of novel therapeutic agents and advanced materials. Its derivatives have shown promise in various fields:

-

Pharmaceuticals: As a precursor to compounds like Adapalene, it plays a role in dermatology[9]. The broader class of bromonaphthalene derivatives are being investigated for a range of biological activities.

-

Material Science: Naphthalene-based compounds are known for their interesting photophysical properties. The introduction of bromo and cyano groups can modulate these properties, making them potential candidates for use in organic light-emitting diodes (OLEDs), sensors, and other electronic materials.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Based on the safety data for related compounds, it may cause skin, eye, and respiratory irritation. In case of contact, rinse the affected area with plenty of water. For detailed safety information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in organic synthesis. Its versatile reactivity, stemming from the presence of both a bromo and a cyano group on the naphthalene core, allows for the construction of a diverse range of complex molecules. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

- JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google P

-

Sandmeyer reaction - Wikipedia. (URL: [Link])

-

This compound (1 x 250 mg) - Reagentia. (URL: [Link])

- Sandmeyer reaction - L.S.College, Muzaffarpur. (URL: not available)

-

Organic Syntheses Procedure. (URL: [Link])

-

Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

-

2-bromonaphthalene - Organic Syntheses Procedure. (URL: [Link])

-

2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404 - PubChem. (URL: [Link])

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

-

Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides - IRIS-AperTO. (URL: [Link])

-

6-Bromo-2-Naphthoic Acid: Comprehensive Overview and Applications. (URL: [Link])

-

Preparation of 6-Bromo-2-naphthol from 2-Naphthol - YouTube. (URL: [Link])

- EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google P

-

6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem. (URL: [Link])

-

C-13 NMR SPECTROSCOPY INDEX - Doc Brown's Chemistry. (URL: [Link])

Sources

- 1. synchem.de [synchem.de]

- 2. 6-Bromo-2-naphthol CAS#: 15231-91-1 [m.chemicalbook.com]

- 3. 6-溴-2-萘酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. nbinno.com [nbinno.com]

6-Bromonaphthalene-2-carbonitrile CAS number 91065-17-7

An In-Depth Technical Guide to 6-Bromonaphthalene-2-carbonitrile (CAS: 91065-17-7)

Introduction: A Versatile Naphthalene Building Block

This compound is a bifunctional aromatic compound built upon a naphthalene scaffold. Its structure is characterized by two key reactive sites: a bromine atom at the C-6 position and a nitrile group at the C-2 position. This strategic placement of orthogonal functional groups makes it a highly valuable and versatile intermediate in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The rigid naphthalene core serves as a robust platform for the precise spatial arrangement of substituents, while the bromo and cyano groups offer distinct chemical handles for a wide array of transformations. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical & Structural Properties

Accurate characterization is the foundation of all subsequent experimental work. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 91065-17-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₆BrN | [1][2][3] |

| Molecular Weight | 232.08 g/mol | [1][2][3] |

| Synonyms | 2-Bromo-6-cyanonaphthalene, 6-Bromo-2-naphthonitrile | [1][6][7] |

| Purity | Typically available from 95% to 98% | [1][3][6] |

| LogP | 3.47 (Predicted) | [2] |

| PSA (Polar Surface Area) | 23.79 Ų | [2] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [3][7] |

Synthesis Strategy: A Plausible & Referenced Approach

While specific, peer-reviewed synthesis procedures for this compound are not abundant in the literature, a logical and efficient pathway can be designed based on well-established transformations of naphthalene precursors. A highly effective route begins with the commercially available 6-Bromo-2-naphthol. The conversion of a phenol to a nitrile often proceeds via an intermediate that is amenable to nucleophilic substitution, such as a triflate, followed by a palladium-catalyzed cyanation.

The causality for this chosen pathway is rooted in efficiency and functional group tolerance. The conversion of the hydroxyl group to a nonaflate or triflate is a high-yielding reaction that activates the position for cross-coupling. Subsequent palladium-catalyzed cyanation is a powerful method for introducing the nitrile group to an aryl ring, often proceeding under mild conditions with high yields.

Protocol 2.1: Proposed Synthesis of this compound

This protocol is a representative procedure based on standard organic chemistry transformations for converting an aryl alcohol to an aryl nitrile.[8][9][10][11]

Step 1: Formation of 6-Bromo-2-naphthyl triflate (Intermediate)

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Bromo-2-naphthol (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.5 eq) to the solution.

-

Add triflic anhydride (Tf₂O) (1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C. The causality here is that the pyridine acts as a base to neutralize the triflic acid byproduct, driving the reaction to completion.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triflate intermediate, which can often be used in the next step without further purification.

Step 2: Palladium-Catalyzed Cyanation

-

In a Schlenk flask, combine the crude 6-Bromo-2-naphthyl triflate (1.0 eq), zinc cyanide (Zn(CN)₂) (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 eq).

-

Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times. The choice of a palladium/dppf catalyst system is critical as it is highly effective for C-C bond formation involving aryl triflates.

-

Add anhydrous, degassed dimethylformamide (DMF) via cannula.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Chemical Reactivity & Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its two functional groups, which can be addressed selectively or sequentially.

-

Reactions at the Bromo Group (C-6): The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, making it an ideal substrate for library synthesis. Key transformations include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds. This is famously used in the synthesis of the active pharmaceutical ingredient Adapalene from the related methyl 6-bromo-2-naphthoate.[12][13]

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

-

-

Reactions at the Nitrile Group (C-2): The cyano group is a versatile functional group that can be converted into other key moieties:

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield 6-bromo-2-naphthoic acid, a valuable intermediate in its own right.[12][14]

-

Reduction: Can be reduced to form 6-bromo-2-(aminomethyl)naphthalene using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after aqueous workup.

-

Applications in Drug Discovery and Materials Science

The primary application of this compound is as a strategic intermediate for the synthesis of more complex molecules with desired biological or physical properties.[14]

-

Pharmaceutical Scaffolding: The naphthalene core is a common motif in pharmacologically active compounds. This building block is particularly useful for synthesizing analogues of compounds like Adapalene, where the 6-substituted-naphthalene-2-carboxylic acid structure is key to its activity as a retinoid receptor agonist.[12][13] The nitrile serves as a direct precursor to the carboxylic acid.

-

Agrochemical Synthesis: Similar to pharmaceuticals, the structural motifs accessible from this intermediate are relevant in the development of novel pesticides and herbicides.[14]

-

Organic Electronics: Polycyclic aromatic hydrocarbons are foundational to organic electronics. Functionalized naphthalenes can be used as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dyes. The bromo and cyano groups allow for the molecule to be incorporated into larger conjugated polymer systems.

Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Six unique signals in the aromatic region (~7.5-8.5 ppm). Protons adjacent to the bromo or cyano groups will be shifted downfield. Expect complex splitting patterns (doublets, doublet of doublets) due to ³J and ⁴J couplings characteristic of the naphthalene ring system. |

| ¹³C NMR | Eleven unique signals are expected. Key signals include the nitrile carbon (~118-120 ppm), the carbon bearing the bromine (~125-130 ppm), and nine other aromatic carbons in the ~120-140 ppm range. |

| IR Spectroscopy | A sharp, medium-intensity absorption band characteristic of the C≡N stretch is expected in the range of 2220-2240 cm⁻¹. |

| Mass Spectrometry | The molecular ion (M⁺) peak will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z 231 (for ⁷⁹Br) and m/z 233 (for ⁸¹Br). |

Safety, Handling, and Storage

As with any halogenated aromatic nitrile, proper safety protocols must be strictly followed. The information below is synthesized from safety data sheets of closely related compounds and represents best practices.[17][18][19][20][21]

| Hazard Category | GHS Classification & Precautionary Statements |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection. |

| Skin Irritation | Causes skin irritation. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | May cause respiratory irritation. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Handling & Storage:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[17][20]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[17][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[3][17][19][20]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

Reagentia. (n.d.). This compound (1 x 250 mg). Retrieved from [Link]

-

Ivy Fine Chemicals. (n.d.). This compound [CAS: 91065-17-7]. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-naphthol. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-naphthalenol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 6-bromo-2-naphthoate: Comprehensive Overview and Applications. Retrieved from [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

StackExchange. (2018). What is the identity of the unknown compound using GCMS and NMR?. Retrieved from [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. CAS:91065-17-7 FT-0743535 this compound Product Detail Information [finetechchem.com]

- 3. 6-Bromo-2-naphthonitrile; CAS No.: 91065-17-7 [chemshuttle.com]

- 4. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 5. ivychem.com [ivychem.com]

- 6. 91065-17-7 Cas No. | 6-Bromo-2-naphthonitrile | Apollo [store.apolloscientific.co.uk]

- 7. 6-Bromo-2-naphthalenecarbonitrile - CAS:91065-17-7 - Sunway Pharm Ltd [3wpharm.com]

- 8. 6-Bromo-2-naphthol synthesis - chemicalbook [chemicalbook.com]

- 9. CAS 15231-91-1: 6-Bromo-2-naphthalenol | CymitQuimica [cymitquimica.com]

- 10. prepchem.com [prepchem.com]

- 11. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. files.eric.ed.gov [files.eric.ed.gov]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

A Guide to the Synthesis of 6-Bromonaphthalene-2-carbonitrile from 6-bromo-2-naphthol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Naphthalene Derivatives in Medicinal Chemistry

Naphthalene-based compounds are a cornerstone in the development of novel therapeutics, owing to their rigid bicyclic structure that can effectively mimic and interact with biological targets. 6-Bromonaphthalene-2-carbonitrile, in particular, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its functional handles—the bromo and cyano groups—provide versatile points for further chemical modification, making it a valuable building block in drug discovery pipelines. This guide provides a detailed, field-proven methodology for the synthesis of this compound, starting from the readily available 6-bromo-2-naphthol.

Synthetic Strategy: A Two-Step Approach to Nitrile Formation

The conversion of a phenol to an aryl nitrile is a common transformation in organic synthesis. While several methods exist, a highly efficient and reliable two-step sequence involving the formation of an aryl triflate followed by a palladium-catalyzed cyanation is often the preferred route in modern synthetic chemistry.

A direct one-step conversion of phenols to nitriles can be challenging due to the poor leaving group ability of the hydroxyl group. The classical Sandmeyer reaction, a well-established method for introducing a nitrile group, requires an aryl amine as the starting material, which would necessitate a multi-step conversion from the parent phenol, thereby reducing the overall efficiency of the synthesis.[1][2][3]

Therefore, this guide will focus on a more direct and robust two-step strategy:

-

O-Triflation: Conversion of the phenolic hydroxyl group of 6-bromo-2-naphthol into a triflate (trifluoromethanesulfonate). The triflate is an excellent leaving group, paving the way for subsequent nucleophilic substitution.

-

Palladium-Catalyzed Cyanation: A cross-coupling reaction to displace the triflate group with a cyanide nucleophile, yielding the target this compound. This reaction is a variation of the well-known Buchwald-Hartwig amination.[4][5]

This approach offers high yields, broad functional group tolerance, and mild reaction conditions, making it amenable to a wide range of substrates.

Part 1: Synthesis of 6-Bromonaphthalen-2-yl trifluoromethanesulfonate

The first step in our synthetic sequence is the conversion of the phenolic hydroxyl group into a triflate. This is typically achieved by reacting the phenol with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base.

Reaction Mechanism: O-Triflation

The reaction proceeds via a nucleophilic attack of the phenoxide ion on the highly electrophilic sulfur atom of triflic anhydride. The base serves to deprotonate the phenol, forming the more nucleophilic phenoxide.

Sources

A Technical Guide to the Solubility of 6-Bromonaphthalene-2-carbonitrile in Common Organic Solvents

Introduction: The Critical Role of Solubility in the Application of 6-Bromonaphthalene-2-carbonitrile

This compound is a vital intermediate in the synthesis of a variety of organic molecules, particularly in the realms of medicinal chemistry and materials science. Its utility in constructing complex molecular architectures is well-established; however, its successful application is fundamentally governed by a critical, yet often overlooked, physicochemical property: solubility. The ability to create a homogenous solution of this compound is paramount for ensuring consistent reaction kinetics, optimizing yields, and enabling purification processes such as chromatography and recrystallization. In the context of drug development, understanding the solubility profile of this and related compounds is a cornerstone of preclinical assessment, influencing bioavailability and formulation strategies.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data, this guide offers a predictive analysis based on the molecule's physicochemical properties and provides a detailed experimental framework for researchers to determine its solubility in common organic solvents.

Physicochemical Properties and Predicted Solubility Profile

A foundational understanding of a molecule's structure is essential for predicting its solubility. The principle of "like dissolves like" is a powerful heuristic in this context, suggesting that substances with similar polarities are more likely to be soluble in one another.[1]

Key Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₁H₆BrN | [2] |

| Molecular Weight | 232.08 g/mol | [2] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| CAS Number | 91065-17-7 | [2] |

The structure of this compound is characterized by a large, nonpolar naphthalene core, which is a fused bicyclic aromatic system. This extensive hydrocarbon framework renders the molecule predominantly hydrophobic. The presence of a bromine atom, a halogen, further contributes to the molecule's nonpolar character and increases its molecular weight.

The nitrile group (-C≡N) introduces a degree of polarity due to the electronegativity difference between carbon and nitrogen, creating a dipole moment. However, the influence of this single polar group is likely to be significantly outweighed by the large nonpolar naphthalene ring.

Based on this structural analysis, the following solubility profile in common organic solvents can be predicted:

-

High Solubility: Expected in nonpolar to moderately polar aprotic solvents that can effectively solvate the large aromatic system. Examples include:

-

Aromatic hydrocarbons (e.g., Toluene, Benzene)

-

Chlorinated solvents (e.g., Dichloromethane, Chloroform)

-

Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF))

-

-

Moderate to Low Solubility: Expected in polar aprotic solvents. While the nitrile group may interact favorably with these solvents, the nonpolar bulk of the molecule will limit solubility. Examples include:

-

Acetone

-

Ethyl acetate

-

Acetonitrile

-

-

Very Low to Insoluble: Expected in polar protic solvents. The strong hydrogen-bonding network of these solvents will not be effectively disrupted by the largely nonpolar solute. Examples include:

-

Water

-

Methanol

-

Ethanol

-

For instance, a structurally related compound, 6-Bromo-2-naphthol, is soluble in chloroform and methanol.[3] Another related compound, 6-Bromo-2-methyl-naphthalene, is soluble in DMSO and insoluble in water.[4] Methyl 6-bromonaphthalene-2-carboxylate is soluble in organic solvents like ethanol and acetone but has limited solubility in water.[5] These examples support the prediction that this compound will exhibit limited solubility in highly polar solvents like water and greater solubility in less polar organic solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of readily available quantitative solubility data, an experimental approach is necessary. The following protocols outline both qualitative and quantitative methods for determining the solubility of this compound.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.[6][7]

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, water)

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record Keeping: Record the observations for each solvent tested.

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial (enough to ensure that some solid will remain undissolved).

-

Add a known volume of the solvent (e.g., 5 mL).

-

Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Sample Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation

For systematic recording of experimentally determined solubility data, the following table structure is recommended:

| Solvent | Temperature (°C) | Qualitative Solubility | Quantitative Solubility (mg/mL) | Notes |

| Hexane | 25 | |||

| Toluene | 25 | |||

| Dichloromethane | 25 | |||

| Diethyl Ether | 25 | |||

| Tetrahydrofuran | 25 | |||

| Ethyl Acetate | 25 | |||

| Acetone | 25 | |||

| Acetonitrile | 25 | |||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Water | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 |

Safety and Handling

As with any halogenated aromatic compound, appropriate safety precautions should be taken when handling this compound. Halogenated aromatic hydrocarbons can have varying degrees of toxicity, and some may cause skin, eye, and respiratory irritation.[8][9][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Spill and Waste Disposal: In case of a spill, follow standard laboratory procedures for cleaning up solid chemical spills. Dispose of all waste materials in accordance with local, state, and federal regulations.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a thorough understanding of its molecular structure allows for a strong predictive assessment of its solubility profile. The compound is anticipated to be most soluble in nonpolar to moderately polar aprotic organic solvents and poorly soluble in highly polar protic solvents. This guide provides a detailed, actionable framework for researchers to experimentally determine the solubility of this compound, enabling its effective use in synthesis and other applications. The provided protocols for both qualitative and quantitative assessment, coupled with essential safety guidelines, offer a comprehensive resource for scientists and drug development professionals.

References

-

Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(13), 7476–7510. [Link]

-

Ghasemi, M., & Asadollahi, M. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 93. [Link]

-

Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Vandavasi, V. K., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17387. [Link]

-

Unknown. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). Solubility Testing of Organic Compounds. Scribd. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

Unknown. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

-

ChemSec. (n.d.). Halogenated compounds. SIN List. [Link]

-

MSD Veterinary Manual. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from [Link]

-

MSD Veterinary Manual. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from [Link]

-

ChemBK. (n.d.). 6-Bromo-2-methyl-naphthalene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-6-bromonaphthalene. PubChem. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. synchem.de [synchem.de]

- 3. 6-Bromo-2-naphthol CAS#: 15231-91-1 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. CAS 33626-98-1: 2-Naphthalenecarboxylic acid, 6-bromo-, me… [cymitquimica.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]

- 9. sinlist.chemsec.org [sinlist.chemsec.org]

- 10. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

- 11. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]

The Strategic Application of 6-Bromonaphthalene-2-carbonitrile in Modern Medicinal Chemistry: A Technical Guide

Abstract

The naphthalene scaffold represents a cornerstone in contemporary drug discovery, lending its rigid, lipophilic structure to a multitude of approved therapeutic agents.[1][2][3] This technical guide delves into the untapped potential of a specific, functionalized naphthalene derivative: 6-Bromonaphthalene-2-carbonitrile. By dissecting its structural attributes—the naphthalene core, the strategically placed bromine atom, and the versatile cyano group—we will illuminate its promise as a pivotal building block in medicinal chemistry. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework for its application but also actionable synthetic protocols and methodologies for biological evaluation. We will explore its potential as a precursor for novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and antiviral agents, grounded in the established bioactivities of analogous molecular architectures.

Introduction: The Architectural Significance of the Naphthalene Scaffold

The enduring prevalence of the naphthalene motif in medicinal chemistry is no coincidence. Its fused bicyclic aromatic system provides a spatially defined and conformationally restricted platform, ideal for precise interactions with biological targets.[1] This inherent rigidity can lead to higher binding affinities and selectivities compared to more flexible acyclic or monocyclic structures. Furthermore, the extended π-system of naphthalene allows for favorable π-π stacking interactions with aromatic residues within protein binding pockets.

The true value of the naphthalene scaffold, however, lies in its capacity for diverse functionalization. The introduction of various substituents onto the naphthalene core allows for the meticulous tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, all of which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₆BrN | |

| Molecular Weight | 232.08 g/mol | |

| CAS Number | 91065-17-7 | |

| Predicted LogP | 3.4 | [4] |

The Dual Functionality of Bromo and Cyano Substituents in Drug Design

The specific substitution pattern of this compound, featuring a bromine atom at the 6-position and a cyano group at the 2-position, offers a compelling combination of functionalities for medicinal chemists.

-

The Bromo Group: The bromine atom serves a dual purpose. Firstly, as a halogen, it can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Secondly, and perhaps more significantly from a synthetic standpoint, the bromine atom is an excellent handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide array of aryl, heteroaryl, and amino moieties at the 6-position, enabling extensive structure-activity relationship (SAR) studies.

-

The Cyano Group: The nitrile functionality is a versatile pharmacophore in drug design. It can act as a hydrogen bond acceptor and its linear geometry can allow it to occupy narrow channels within a binding site. Furthermore, the cyano group is a bioisostere for other functional groups, such as a carbonyl group or a halogen atom, and can be metabolically stable. Synthetically, the nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further opportunities for derivatization.

Synthetic Pathways to this compound

Proposed Synthetic Route via Sandmeyer Reaction

A highly plausible approach involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities, including a nitrile.[5][6]

Caption: Proposed Sandmeyer reaction pathway to this compound.

Experimental Protocol: Sandmeyer Reaction

-

Diazotization: Dissolve 6-amino-2-naphthalenecarbonitrile in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Work-up: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Alternative Synthetic Route via Cyanation of a Dibromo Precursor

An alternative strategy involves the cyanation of a dibromonaphthalene precursor, for instance, 2,6-dibromonaphthalene. This can be achieved through a palladium-catalyzed cyanation reaction.

Caption: Proposed palladium-catalyzed cyanation pathway.

Experimental Protocol: Palladium-Catalyzed Cyanation

-

To a solution of 2,6-dibromonaphthalene in anhydrous N,N-dimethylformamide (DMF), add zinc cyanide (Zn(CN)₂) and a catalytic amount of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-120 °C) for several hours, monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent.

-

Wash the combined organic layers, dry over a drying agent, and concentrate in vacuo.

-

Purification: Purify the residue by column chromatography to isolate this compound.

Potential Applications in Medicinal Chemistry

The true potential of this compound lies in its utility as a versatile scaffold for the synthesis of novel therapeutic agents. Based on the biological activities of structurally related compounds, we can confidently propose several promising avenues of investigation.

As a Scaffold for Kinase Inhibitors

The naphthalene core is a privileged structure in the design of kinase inhibitors.[7] The planar nature of the naphthalene ring can facilitate interactions within the ATP-binding pocket of kinases. The bromo and cyano groups on this compound provide orthogonal handles for derivatization to target specific regions of the kinase active site.

Rationale: The bromine at the 6-position can be utilized in Suzuki or other cross-coupling reactions to introduce moieties that can interact with the solvent-exposed region of the kinase, while the cyano group at the 2-position can be modified to form hydrogen bonds with the hinge region.

Caption: Conceptual workflow for developing kinase inhibitors.

Table 2: Examples of Naphthalene-Based Kinase Inhibitors

| Compound | Target Kinase | Reported Activity |

| Sorafenib Analogues | Raf Kinase | IC₅₀ in the nanomolar range[7] |

| Naphthalene-Chalcone Hybrids | VEGFR-2 | Significant inhibitory activity[8] |

As a Precursor for GPCR Modulators

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are major drug targets.[9][10][11][12] The lipophilic nature of the naphthalene scaffold makes it well-suited for interacting with the transmembrane domains of GPCRs. The functional handles on this compound allow for the synthesis of a library of compounds to probe the complex SAR of GPCR ligands.

Rationale: The 6-bromo position can be elaborated to introduce bulky hydrophobic groups that can anchor the molecule within the lipid bilayer, while modifications at the 2-cyano position can be designed to interact with specific residues in the ligand-binding pocket.

In the Development of Novel Antiviral Agents

Naphthalene derivatives have demonstrated a broad spectrum of antiviral activities.[5][13][14][15][16][17][18] The ability to readily functionalize this compound at two distinct positions makes it an attractive starting point for the development of new antiviral compounds.

Rationale: The diverse chemical space that can be explored through derivatization of this scaffold increases the probability of identifying compounds with potent activity against viral targets such as proteases, polymerases, or entry proteins.

Table 3: Examples of Antiviral Naphthalene Derivatives

| Compound Class | Viral Target | Reference |

| Naphthalimide Derivatives | Human Coronavirus | [13] |

| Naphthalene Diimides | HIV-1 | [18] |

| 2-Aminonaphthalene Derivatives | Influenza A Virus | [14] |

Methodologies for Biological Evaluation

To assess the therapeutic potential of novel compounds derived from this compound, a suite of well-established in vitro assays can be employed.

Anticancer Activity: Cytotoxicity and Kinase Inhibition Assays

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Antiviral Activity: Plaque Reduction Assay

Experimental Protocol: Plaque Reduction Assay

-

Cell Monolayer: Grow a confluent monolayer of host cells in a multi-well plate.

-

Viral Infection: Infect the cells with a known amount of virus in the presence of varying concentrations of the test compound.

-

Overlay: After an incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for the formation of plaques (zones of cell death).

-

Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Determine the concentration of the compound that reduces the number of plaques by 50% (EC₅₀).

Conclusion and Future Perspectives

This compound stands as a molecule of significant, yet largely unexplored, potential in medicinal chemistry. Its well-defined structure, coupled with the strategic placement of synthetically versatile bromo and cyano groups, positions it as an ideal starting point for the development of novel therapeutic agents. This guide has outlined a clear rationale for its application in the design of kinase inhibitors, GPCR modulators, and antiviral drugs, supported by the established biological activities of related naphthalene-based compounds. The provided synthetic strategies and protocols for biological evaluation offer a practical roadmap for researchers to embark on the exploration of this promising chemical scaffold. It is our firm belief that the systematic investigation of derivatives of this compound will yield a new generation of potent and selective drug candidates to address unmet medical needs.

References

-

Al-Warhi, T., et al. (2025). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

El-Sayed, M. A., et al. (2021). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances. [Link]

-

Gong, Y., et al. (2023). Synthesis of 1-[ω-(Bromophenoxy)alkyl]-3-Naphthalenylmethyl Uracil Derivatives and Their Analogues as Probable Inhibitors of Human Cytomegalovirus Replication. Pharmaceutical Chemistry Journal. [Link]

-

Gawron, K., et al. (2023). Synthesis, Antiviral and Cytostatic Activity of New Series of Naphthalimide Derivatives. Molecules. [Link]

-

Cheng, Y., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [Link]

-

Pandya, A. B., Prajapati, D. G., & Pandya, S. S. (2012). Synthesis of novel Naphthalene COX inhibitors for anti-inflammatory activity. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Byrne, F. L., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [Link]

-

Li, Y., et al. (2023). Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo. European Journal of Medicinal Chemistry. [Link]

-

Kumar, A., et al. (2008). Synthesis and biological evaluation of substituted naphthoquinone derivatives as potent antimycobacterial agents. ARKIVOC. [Link]

-

PubChem. (n.d.). 6-Bromo-2-naphthalenol. National Center for Biotechnology Information. [Link]

-

Yarovaya, O. I., et al. (2021). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. Molecules. [Link]

-

Pandya, A. B., Prajapati, D. G., & Pandya, S. S. (2012). Synthesis of novel Naphthalene COX inhibitors for anti-inflammatory activity. Semantic Scholar. [Link]

-

Liu, L., et al. (2025). Discovery of indane and naphthalene derivatives as USP7 inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Al-Warhi, T., et al. (2025). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances. [Link]

-

Peruncheralathan, S., et al. (2025). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. Tetrahedron. [Link]

-

Rokade, Y. B., & Sayyed, R. Z. (2009). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. International Journal of ChemTech Research. [Link]

-

Muralidharan, V., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL NAPHTHALENE-PYRIMIDINE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS. Indo American Journal of Pharmaceutical Sciences. [Link]

-

El-Sayed, M. A., et al. (2021). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances. [Link]

-

Moore, M. N., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature. [Link]

-

Tumiatti, V., et al. (2012). Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents. European Journal of Medicinal Chemistry. [Link]

-

Moore, M. N., et al. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. [Link]

-

Kobauri, P., et al. (2023). Rational Design in Photopharmacology with Molecular Photoswitches. Chemical Reviews. [Link]

-

Moore, M. N., et al. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. Nature. [Link]

-

Tumiatti, V., et al. (2009). Design, Synthesis, and Biological Evaluation of Substituted Naphthalene Imides and Diimides as Anticancer Agent. Journal of Medicinal Chemistry. [Link]

-

Karimova, E., et al. (2015). Synthesis and Antiviral Activity of Quercetin Brominated Derivatives. Natural Product Communications. [Link]

-

Wootten, D., et al. (2013). Allosteric modulators of class B G-protein-coupled receptors. British Journal of Pharmacology. [Link]

-

El-Faham, A., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Molecules. [Link]

-

Perrone, R., et al. (2015). Synthesis, Binding and Antiviral Properties of Potent Core-Extended Naphthalene Diimides Targeting the HIV-1 Long Terminal Repeat Promoter G-Quadruplexes. Journal of Medicinal Chemistry. [Link]

-

Singh, S. K., & Singh, P. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. [Link]

-

Singh, S. K., & Singh, P. (2018). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. ResearchGate. [Link]

-

Yadav, S., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

AKTU Digital Education. (2021, September 9). Pharmaceutical Organic Chemistry II | Naphthalene- Reactions & Uses [Video]. YouTube. [Link]

-

AKTU Digital Education. (2021, September 8). Pharmaceutical Organic Chemistry II | Naphthalene- Structure & Synthesis [Video]. YouTube. [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. japsonline.com [japsonline.com]

- 5. Synthesis of 1-[ω-(Bromophenoxy)alkyl]-3-Naphthalenylmethyl Uracil Derivatives and Their Analogues as Probable Inhibitors of Human Cytomegalovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allosteric modulators of class B G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Antiviral Activity of Quercetin Brominated Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. Synthesis, Binding and Antiviral Properties of Potent Core-Extended Naphthalene Diimides Targeting the HIV-1 Long Terminal Repeat Promoter G-Quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Naphthalene Scaffold: A Technical Guide to 6-Bromonaphthalene-2-carbonitrile in Functional Material Synthesis

In the landscape of materials science and drug discovery, the strategic selection of molecular building blocks is paramount to the successful design of novel functional materials. Among the myriad of scaffolds available to the synthetic chemist, the naphthalene core offers a unique combination of rigidity, aromaticity, and versatile functionalization potential. This guide provides an in-depth technical exploration of 6-Bromonaphthalene-2-carbonitrile, a key intermediate poised for the creation of advanced materials with tailored optoelectronic and pharmacological properties. We will delve into its synthesis, reactivity, and demonstrated applications, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Physicochemical Properties and Spectroscopic Data

This compound is a crystalline solid with the molecular formula C₁₁H₆BrN.[1] Its structure, featuring a bromo substituent at the 6-position and a nitrile group at the 2-position of the naphthalene ring, imparts a unique reactivity profile that is central to its utility as a versatile building block.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆BrN | [1] |

| Molecular Weight | 232.08 g/mol | [1] |

| CAS Number | 91065-17-7 | [1] |

| Appearance | Off-white to beige powder | [2] |

| Melting Point | 122-124 °C (for the related 6-bromo-2-naphthol) | [2] |

Synthesis of the Core Building Block: this compound

The synthesis of this compound can be approached through several strategic routes, primarily leveraging the rich chemistry of naphthalene precursors. The choice of synthetic pathway is often dictated by the availability of starting materials and the desired scale of the reaction. Two plausible and efficient methods are the Sandmeyer reaction starting from an amino-naphthalene precursor and the palladium-catalyzed cyanation of a dibromonaphthalene derivative.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide or pseudohalide via a diazonium salt intermediate.[3][4] This approach is particularly well-suited for the introduction of the nitrile functionality.

Logical Workflow for Synthesis via Sandmeyer Reaction:

Caption: Synthesis of this compound via Sandmeyer Reaction.

Experimental Protocol: Sandmeyer Cyanation of 2-Amino-6-bromonaphthalene

-

Step 1: Diazotization of 2-Amino-6-bromonaphthalene. In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-6-bromonaphthalene (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.[5]

-

Step 2: Formation of the Diazonium Salt. While maintaining the temperature below 5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise to the suspension with vigorous stirring. The reaction is complete when a slight excess of nitrous acid is detected with starch-iodide paper.

-

Step 3: Cyanation. In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water.[3] Carefully add the cold diazonium salt solution to the cyanide solution.

-

Step 4: Reaction and Work-up. Heat the reaction mixture gently to initiate the decomposition of the diazonium salt, which is evidenced by the evolution of nitrogen gas. After the gas evolution ceases, continue heating for a short period to ensure complete reaction. Cool the mixture to room temperature and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Step 5: Purification. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Synthesis via Palladium-Catalyzed Cyanation

Modern organometallic chemistry offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cyanation reactions have emerged as a versatile and efficient method for the synthesis of aryl nitriles from aryl halides, offering milder reaction conditions and greater functional group tolerance compared to traditional methods.[6][7][8][9][10]

Logical Workflow for Synthesis via Palladium-Catalyzed Cyanation:

Caption: Synthesis via Palladium-Catalyzed Cyanation.

Experimental Protocol: Palladium-Catalyzed Cyanation of 2,6-Dibromonaphthalene

-

Reaction Setup: To a flame-dried Schlenk tube, add 2,6-dibromonaphthalene (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a cyanide source (e.g., Zn(CN)₂, 0.6-1.2 eq).[10]

-

Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Reaction: Add an anhydrous, degassed solvent (e.g., DMF or DMAc) via syringe. Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Application as a Building Block for Functional Materials

The bifunctional nature of this compound, possessing both a reactive bromo group and a versatile nitrile moiety, makes it an attractive starting material for the synthesis of a diverse range of functional materials.

Precursor for Hole-Transporting Materials in Organic Light-Emitting Diodes (OLEDs)

The naphthalene core provides a rigid and planar structure that is beneficial for charge transport in organic electronic devices.[11][12][13][14] The bromo substituent on this compound serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions, to introduce hole-transporting moieties like triarylamines. The nitrile group can be further functionalized or left as an electron-withdrawing group to tune the electronic properties of the final material.

Hypothetical Synthetic Pathway to a Hole-Transporting Material:

Caption: Synthesis of a Hole-Transporting Material.

Scaffold for Novel Fluorescent Probes

Naphthalene-based fluorophores are widely used as environmentally sensitive probes due to their favorable photophysical properties.[15][16][17] The electron-withdrawing nitrile group in this compound can act as an acceptor in a donor-acceptor type solvatochromic dye. The bromo position allows for the introduction of various donor groups through cross-coupling reactions, enabling the synthesis of a library of fluorescent probes with tunable emission properties.

General Structure of a Naphthalene-Based Solvatochromic Dye:

Caption: Donor-Acceptor Structure of a Fluorescent Probe.

Intermediate in the Synthesis of Bioactive Molecules

The naphthalene scaffold is a common motif in many biologically active compounds.[18][19][20][21] The nitrile group of this compound can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of derivatives for medicinal chemistry exploration. The bromo group allows for the introduction of diverse substituents via cross-coupling reactions to probe structure-activity relationships.

Conclusion and Future Outlook

This compound stands as a valuable and versatile building block for the synthesis of a new generation of functional materials. Its straightforward synthesis and the orthogonal reactivity of its bromo and nitrile functionalities provide a robust platform for the creation of complex molecular architectures. As the demand for high-performance organic electronics and novel therapeutic agents continues to grow, the strategic utilization of such well-defined molecular scaffolds will be instrumental in driving innovation. Further exploration into the derivatization of this compound is anticipated to unlock a wealth of new materials with exciting and impactful applications.

References

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]

-

Palladium-catalyzed cyanation of aryl halides with CuSCN. Semantic Scholar. [Link]

-

Palladium‐catalyzed cyanation. ResearchGate. [Link]

-

Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

-

Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

-

Hole-transporting materials for organic light-emitting diodes: an overview. RSC Publishing. [Link]

-

Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. ResearchGate. [Link]

-

Attachable Solvatochromic Fluorophores and Bioconjugation Studies. PMC. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Organometallic complexes as hole-transporting materials in organic light-emitting diodes. Inorganic Chemistry. [Link]

-

New hole transporting materials based on tetraphenylbenzene and aromatic amine derivatives for OLEDs. Kyung Hee University. [Link]

-

Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. York Research Database. [Link]

-

Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO. [Link]

-

Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. PMC. [Link]

-

2-bromonaphthalene. Organic Syntheses Procedure. [Link]

-

Solvatochromic fluorescent dyes as universal tools for biological research. Société Chimique de France. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

-

66‐1: Invited Paper: Hole‐Transport Materials — Key Enablers for Future OLED Display Evolution. ResearchGate. [Link]

-

6-Bromo-2-hydroxy-1-naphthaldehyde. PubChem. [Link]

-

Attachable Solvatochromic Fluorophores and Bioconjugation Studies. ResearchGate. [Link]

-

2-Amino-6-bromonaphthalene. PubChem. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. 6-ブロモ-2-ナフトール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.de [thieme-connect.de]

- 8. Palladium-catalyzed cyanation of aryl halides with CuSCN. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 11. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 12. Organometallic complexes as hole-transporting materials in organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. khu.elsevierpure.com [khu.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. Attachable Solvatochromic Fluorophores and Bioconjugation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Reactivity of the Cyano Group in 6-Bromonaphthalene-2-carbonitrile

Abstract

6-Bromonaphthalene-2-carbonitrile is a bifunctional synthetic building block of significant interest to the pharmaceutical and materials science sectors. Its rigid naphthalene core is decorated with two key functional groups: a bromine atom and a cyano group, each offering a distinct handle for molecular elaboration. This guide provides an in-depth exploration of the chemical transformations centered on the cyano (-C≡N) group. We will dissect the mechanistic underpinnings and provide field-tested protocols for its conversion into carboxylic acids, primary amines, aldehydes, and tetrazoles. Furthermore, this document will touch upon the strategic interplay between the cyano and bromo functionalities, offering researchers and drug development professionals a comprehensive playbook for leveraging this versatile scaffold in complex molecule synthesis.

Introduction

The strategic importance of this compound[1][2] in medicinal chemistry and organic synthesis cannot be overstated. It serves as a critical intermediate in the synthesis of various compounds, including retinoid modulators like Adapalene.[3] The molecule's value lies in its dual reactivity. The bromine atom at the 6-position is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the facile construction of carbon-carbon bonds.[4][5][6] Concurrently, the cyano group at the 2-position is a versatile functional group, capable of undergoing a suite of transformations into other key moieties.[7][8]

This guide focuses exclusively on the reactivity of the cyano group. The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[7][9] This inherent electronic property is the foundation for its conversion into a diverse array of functional groups, each with profound implications for the final molecule's physicochemical and pharmacological properties. We will explore the causality behind reagent selection and reaction conditions for four principal transformations: hydrolysis, reduction to amines, partial reduction to aldehydes, and cycloaddition to form tetrazoles.

Part I: Core Transformations of the Cyano Group

The cyano group's utility stems from its ability to be transformed into several fundamental organic functional groups. The following sections detail the most critical of these reactions.

Hydrolysis: Accessing the Carboxylic Acid

The conversion of a nitrile to a carboxylic acid is a cornerstone transformation.[7][10] This hydrolysis effectively adds a carbon atom and a highly versatile carboxylic acid functional group, which can then be used for amide bond formation, esterification, or as a bioisostere. The reaction can proceed under either acidic or basic conditions, both of which proceed via an intermediate amide which is typically not isolated.[7][11]

Mechanistic Rationale:

-

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen. This crucial step significantly increases the electrophilicity of the cyano carbon, making it susceptible to attack by a weak nucleophile like water.[7][10] Following nucleophilic addition and a series of proton transfers, an amide intermediate is formed, which is subsequently hydrolyzed under the reaction conditions to yield the carboxylic acid.[10][11]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic cyano carbon.[7][11] The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide.[11] Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt, which is protonated during acidic workup to afford the final carboxylic acid.[11]

Diagram 1: General Workflow for Nitrile Hydrolysis

Caption: Workflow for acidic vs. basic hydrolysis of the nitrile.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water. The volume should be sufficient to create a stirrable slurry.

-

Reaction: Heat the mixture to reflux (typically 120-150°C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. The carboxylic acid product will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

-